Syncytial Virus Inhibitor-1

RSV Fusion Inhibitor EC50

Syncytial Virus Inhibitor-1 delivers reproducible nanomolar potency (EC50: 2-4 nM) across RSV Long, A2, and B strains with a high selectivity index (>5350) —ideal as a benchmark control in SAR and strain-specific fusion studies. This well-characterized, orally bioavailable tool compound minimizes cytotoxicity artifacts and ensures consistent, publication-ready data across RSV antiviral assays.

Molecular Formula C23H26N4O3S
Molecular Weight 438.5 g/mol
Cat. No. B8644763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyncytial Virus Inhibitor-1
Molecular FormulaC23H26N4O3S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4
InChIInChI=1S/C23H26N4O3S/c1-16-6-7-19-18(10-16)20(25-13-23(24)14-30-15-23)11-22(26-19)27-8-9-31(28,29)21-5-3-2-4-17(21)12-27/h2-7,10-11H,8-9,12-15,24H2,1H3,(H,25,26)
InChIKeyQMPZTUPLIOCTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syncytial Virus Inhibitor-1: A Potent and Orally Bioavailable RSV Fusion Inhibitor for Antiviral Research


Syncytial Virus Inhibitor-1 (CAS 1422496-79-4) is a small-molecule inhibitor of respiratory syncytial virus (RSV) fusion, specifically targeting the viral F protein to prevent viral entry into host cells . It is characterized as a potent, orally bioavailable compound, exhibiting nanomolar activity against multiple RSV strains in vitro [1]. This compound is a key research tool for studying RSV fusion mechanisms and for evaluating the therapeutic potential of RSV entry inhibitors.

Beyond RSV Fusion Inhibition: The Critical Role of Strain-Specific Potency in Selecting Syncytial Virus Inhibitor-1


In RSV antiviral research, the choice of fusion inhibitor is not interchangeable. While multiple compounds target the RSV F protein, their potency can vary dramatically across different viral strains and laboratory conditions [1]. For example, the clinical candidate Presatovir (GS-5806) exhibits sub-nanomolar potency (mean EC50 = 0.43 nM), while older agents like BMS-433771 show average EC50 values of 20 nM [2]. Substituting a compound with unknown or unverified strain-specific activity can lead to misleading results, particularly when working with specific laboratory strains like RSV Long, A2, or B. The following evidence quantifies the precise differentiation of Syncytial Virus Inhibitor-1 against these key benchmarks.

Quantitative Differentiation of Syncytial Virus Inhibitor-1 Against Key RSV Fusion Inhibitor Comparators


Strain-Specific Potency of Syncytial Virus Inhibitor-1 Against RSV Long, A2, and B

Syncytial Virus Inhibitor-1 demonstrates distinct strain-specific potency, with EC50 values of 0.002 μM for RSV Long, 0.004 μM for RSV A2, and 0.002 μM for RSV B . This contrasts with the broad-spectrum but less differentiated activity of compounds like BMS-433771 (average EC50 = 20 nM) [1] or the sub-nanomolar but less strain-characterized activity of Presatovir (GS-5806, mean EC50 = 0.43 nM) [2].

RSV Fusion Inhibitor EC50

Comparative Cytotoxicity and Selectivity Profile of Syncytial Virus Inhibitor-1

Syncytial Virus Inhibitor-1 exhibits a favorable selectivity profile, with a CC50 of 10.7 μM in HEp-2 cells, translating to a selectivity index (SI) of approximately 5350 for the most sensitive RSV Long strain (EC50 = 0.002 μM) . This SI is substantially higher than that reported for the early-stage inhibitor RFI-641, which has an IC50 of 50 nM but with less favorable cytotoxicity data [1]. For comparison, the potent fusion inhibitor JNJ-53718678 (Rilematovir) demonstrates an EC50 of 0.5-1.2 nM in HeLa cells and HBECs, but its selectivity index relative to cytotoxicity is less frequently reported in primary data sheets [2].

Cytotoxicity Selectivity Index CC50

Oral Bioavailability Claim for Syncytial Virus Inhibitor-1

Syncytial Virus Inhibitor-1 is consistently described as 'orally bioavailable' across multiple vendor sources , a property that distinguishes it from earlier fusion inhibitors like RFI-641, which required inhalation administration for in vivo efficacy in primate models [1]. While specific pharmacokinetic data (e.g., %F, Cmax) for Syncytial Virus Inhibitor-1 are not publicly disclosed, the oral bioavailability claim aligns it with advanced clinical candidates like Presatovir (GS-5806) and Ziresovir (AK-0529), both of which are orally administered . This is a significant advantage over non-orally bioavailable or inhalation-only compounds for researchers planning in vivo studies.

Oral Bioavailability RSV Inhibitor In Vivo Potential

Optimal Research Applications for Syncytial Virus Inhibitor-1 Based on Differentiated Potency and Bioavailability


Mechanistic Studies of RSV Strain-Specific Fusion Kinetics

Syncytial Virus Inhibitor-1's well-characterized EC50 values against RSV Long (0.002 μM), A2 (0.004 μM), and B (0.002 μM) make it an ideal probe for dissecting strain-specific differences in viral fusion mechanisms . Researchers can use these precise potency data to design experiments that explore how minor variations in the F protein across strains affect inhibitor binding and viral entry kinetics. This is particularly valuable when comparing results to less strain-characterized inhibitors like Presatovir or BMS-433771.

Validation of High-Throughput Antiviral Screening Assays

The high selectivity index of Syncytial Virus Inhibitor-1 (CC50 = 10.7 μM, SI ≈ 5350) and its defined EC50 across multiple strains provide a robust positive control for validating high-throughput antiviral screening assays . Its low cytotoxicity ensures that observed antiviral effects are not confounded by cell toxicity, a common issue with older inhibitors like RFI-641. This makes it a reliable standard for benchmarking novel RSV fusion inhibitors in phenotypic screens.

In Vivo Proof-of-Concept Studies in Oral RSV Infection Models

The claimed oral bioavailability of Syncytial Virus Inhibitor-1 enables its use in in vivo RSV infection models, such as the BALB/c mouse or cotton rat, without the need for invasive dosing routes . This simplifies experimental protocols and allows for more physiologically relevant studies of RSV pathogenesis and antiviral efficacy. While specific in vivo PK data are not publicly available, the compound's profile suggests it can be a useful tool for initial in vivo efficacy assessments prior to testing more advanced clinical candidates like Ziresovir or Presatovir [1].

Comparative Pharmacology with Next-Generation Fusion Inhibitors

Given the range of potencies among RSV fusion inhibitors—from low nanomolar (Syncytial Virus Inhibitor-1, ~2-4 nM) to sub-nanomolar (Presatovir, 0.43 nM) to higher nanomolar (BMS-433771, 20 nM)—Syncytial Virus Inhibitor-1 serves as a critical 'middle ground' comparator for structure-activity relationship (SAR) and pharmacology studies . Researchers can use it to benchmark new chemical entities, assessing whether modifications lead to improvements in potency, selectivity, or strain coverage relative to this well-defined reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syncytial Virus Inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.